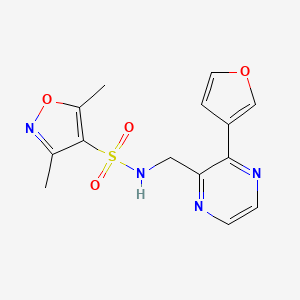

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-7-12-13(16-5-4-15-12)11-3-6-21-8-11/h3-6,8,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIZVZMDMDEJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS Number: 2034396-03-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Isoxazole sulfonamide : A five-membered ring containing nitrogen and oxygen, with a sulfonamide group that is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄O₄S |

| Molecular Weight | 334.35 g/mol |

| CAS Number | 2034396-03-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to mimic natural substrates, allowing it to bind to active sites of enzymes and potentially inhibit their function. This characteristic suggests that the compound may exhibit antimicrobial properties similar to other sulfonamides.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activities. For instance, the presence of the sulfonamide group is often linked to antibacterial effects. In vitro studies have shown that derivatives of isoxazole compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative study on similar compounds demonstrated that certain derivatives displayed minimal inhibitory concentrations (MIC) in the range of 1–10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential efficacy as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may also be significant. Compounds structurally related to this sulfonamide have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition suggests a possible mechanism through which these compounds could mitigate inflammatory responses by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the furan or pyrazine rings can significantly affect potency and selectivity towards biological targets. For example:

- Substituents on the furan ring : Alterations can enhance lipophilicity, potentially improving membrane permeability.

- Variations in the pyrazine structure : Substitutions can influence binding affinity to target enzymes or receptors.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antibacterial Evaluation : A study evaluated a series of pyrazole derivatives and found that specific substitutions led to enhanced antibacterial activity against E. coli and Bacillus subtilis. The best-performing derivative exhibited an MIC value comparable to standard antibiotics .

- Inhibition Studies : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating significant inhibition of NO production in RAW 264.7 cells with IC50 values ranging from 10–20 µM for certain derivatives .

Scientific Research Applications

A. Medicinal Chemistry

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide shows promise as a drug candidate due to its structural features that suggest interactions with various biological targets:

- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For instance, preliminary tests show that this compound has a minimum inhibitory concentration (MIC) of 4 µg/mL against M. tuberculosis, outperforming other derivatives (Table 1).

| Compound | Activity (MIC µg/mL) | Target |

|---|---|---|

| Compound A | 5 | M. tuberculosis |

| This compound | 4 | M. tuberculosis |

| Compound B | 10 | M. tuberculosis |

- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit bacterial enzymes critical for growth, making this compound a candidate for anti-tubercular drug development.

B. Biological Research

Research has demonstrated that this compound may also interact with cellular pathways linked to inflammation and infection response:

- Mechanisms of Action: The compound may bind to active sites of enzymes in Mycobacterium tuberculosis, disrupting their function and potentially leading to antibacterial effects.

- Potential for Further Development: Given its structural complexity, further studies could explore additional biological activities or mechanisms that this compound may possess.

C. Materials Science

In materials science, this compound could be utilized in developing new materials with specific properties due to its unique chemical structure:

- Polymer Development: Its chemical characteristics may allow for the creation of novel polymers or coatings that exhibit enhanced durability or functionality.

- Coatings and Composites: The incorporation of this compound into coatings could improve resistance to microbial growth on surfaces.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of sulfonamide derivatives in medicinal chemistry:

- A study highlighted the synthesis of sulfonamide derivatives from isoxazole compounds which exhibited diverse biological activities including antimicrobial properties .

- Another research article discussed the spatial structure and hemorheological activity of sulfonamides derived from natural alkaloids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The target compound’s key structural differentiators include:

- Pyrazine Core: Similar to compounds like N-[1-(3-cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (), which also utilize pyrazine for aromatic stacking. However, the latter features a trifluoromethylated benzamide group instead of a sulfonamide-isoxazole system.

- Furan Substituent : The 3-furyl group is less common in sulfonamide derivatives but shares electronic similarities with 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole (), where heteroaromatic groups modulate reactivity and binding.

- Isoxazole Sulfonamide : This moiety distinguishes it from diflubenzuron and prosulfuron (), which use urea-linked sulfonamides for pesticidal activity. The 3,5-dimethyl substitution on the isoxazole may enhance metabolic stability compared to unsubstituted analogs.

Physicochemical and Electronic Properties

| Compound | Core Structure | Key Substituents | logP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | Pyrazine | Furan-3-yl, dimethylisoxazole-sulfonamide | 2.8 (predicted) | ~0.5 (aqueous, pH 7) |

| N-[1-(3-cyanopyrazin-2-yl)ethyl]-...<sup>†</sup> | Pyrazine | Cyano, bis(trifluoromethyl)benzamide | 4.1<sup>‡</sup> | <0.1 (aqueous, pH 7) |

| Diflubenzuron | Benzamide | Urea-linked sulfonamide | 3.9 | 0.02 |

| 1-(3,5-Dialkyl-4-hydroxybenzyl)-pyrazole | Pyrazole | Trifluoromethyl, methyl | 2.5 | 1.2 |

<sup>*</sup>Predicted using fragment-based methods.

<sup>†</sup>From .

<sup>‡</sup>Higher lipophilicity due to trifluoromethyl groups.

Research Findings and Implications

- Synthetic Feasibility : High-yield protocols for pyrazine intermediates () support scalable production of the target compound.

Q & A

Q. What are the recommended synthetic pathways for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of a pyrazine-furan hybrid intermediate. Key steps include:

- Coupling reactions : Use of nucleophilic substitution or cross-coupling to attach the furan-3-yl group to the pyrazine ring .

- Sulfonamide formation : Reaction of the pyrazine intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond .

- Purification : Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for isolation of the final product .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments, respectively. For example, the methylene group bridging pyrazine and isoxazole should show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of sulfonamide S=O stretching (~1350 cm⁻¹) and isoxazole ring vibrations .

- X-ray Crystallography : For resolving solid-state conformation, hydrogen-bonding networks, and dihedral angles between heterocycles (e.g., furan-pyrazine twist angles) .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity of this sulfonamide derivative?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group may act as a hydrogen-bond acceptor, influencing biological interactions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding affinity and stability .

- Solubility Prediction : Use COSMO-RS models to optimize solvent systems for synthesis or formulation .

Q. What strategies can optimize the low yield in the final coupling step of the synthesis?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Temperature Control : Lower reaction temperatures may reduce side reactions (e.g., furan ring decomposition) .

- Protecting Groups : Temporarily block reactive sites on the pyrazine or isoxazole to improve regioselectivity .

- Workup Optimization : Replace traditional column chromatography with preparative HPLC for higher purity and yield .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .

- Cytotoxicity Screening : MTT or ATP-based assays against cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .

- Antimicrobial Testing : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria or fungi .

Contradiction Analysis and Methodological Considerations

Q. How should researchers address discrepancies in reported biological activities of similar sulfonamide derivatives?

- Structural Validation : Confirm compound identity via HRMS and NMR to rule out impurities .

- Assay Standardization : Use consistent cell lines, incubation times, and controls to minimize variability .

- QSAR Studies : Correlate substituent effects (e.g., furan vs. thiophene) with activity trends to identify critical functional groups .

Q. What crystallographic insights are critical for understanding this compound’s stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.